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molecular formula C17H16O B8803828 1,1-Di-p-tolyl-2-propyn-1-ol

1,1-Di-p-tolyl-2-propyn-1-ol

Cat. No. B8803828
M. Wt: 236.31 g/mol
InChI Key: QVOQIPRHIKMPFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05573712

Procedure details

The procedure of Step 1 of Example 1 was followed except that 4,4'-dimethylbenzophenone was used n place of 4,4'-dimethoxybenzophenone to produce 1,1-bis(4-methylphenyl)-2-propyn-1-ol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:16]=[CH:15][C:5]([C:6]([C:8]2[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=2)=[O:7])=[CH:4][CH:3]=1.CO[C:19]1C=CC(C(C2C=CC(OC)=CC=2)=O)=C[CH:20]=1>>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([C:8]2[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=2)([OH:7])[C:19]#[CH:20])=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C(=O)C2=CC=C(C=C2)C)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C(=O)C2=CC=C(C=C2)OC)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)C(C#C)(O)C1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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